1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
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Overview
Description
The compound 1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential therapeutic applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their biological activities. For instance, paper discusses the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which have shown significant antiproliferative effects against various cancer cell lines, indicating the potential of similar compounds in cancer therapy.
Synthesis Analysis
The synthesis of related diaryl urea compounds involves the combination of aryl and urea fragments to produce molecules with potential biological activity. Paper describes the metabolic formation and synthesis of a compound with hypocholesteremic effects, while paper details the synthesis of 1-aryl-3-(2-chloroethyl) ureas with cytotoxic effects on human adenocarcinoma cells. These syntheses typically involve multi-step reactions, including the formation of urea linkages and the introduction of functional groups that may enhance the biological activity of the compounds.
Molecular Structure Analysis
The molecular structure of diaryl ureas, including the compound of interest, is characterized by the presence of an aryl group attached to a urea moiety. The specific substituents on the aryl rings and the urea nitrogen can greatly influence the biological activity of these compounds. For example, in paper , the introduction of a pyridin-2-ylmethoxy group on the phenyl ring resulted in compounds with potent antiproliferative activity. The structure-activity relationship (SAR) is crucial in understanding how different substitutions affect the efficacy and selectivity of these compounds as therapeutic agents.
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions depending on their substituents. The reactivity of the urea moiety and the aryl halides can be exploited to synthesize derivatives with different biological activities. For instance, the chloroethyl group in the compounds discussed in paper is a key functional group that can participate in alkylating reactions, which is a common mechanism of action for anticancer agents. The nitroso derivatives of these compounds, however, were found to be inactive, highlighting the importance of the chemical structure in determining the biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aryl rings and the urea nitrogen. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles. The compounds discussed in paper were designed using computer-aided methods, suggesting that their physical and chemical properties were optimized for antiproliferative activity against cancer cell lines.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-20(2)13-7-8-16-12(19-13)9-17-14(21)18-11-6-4-3-5-10(11)15/h3-8H,9H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZNKQXRJBSNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea |
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